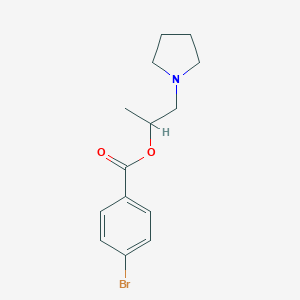
1-Methylpiperidin-3-yl 3,5-di-tert-butylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylpiperidin-3-yl 3,5-di-tert-butylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of piperidine and benzoate, and its synthesis method involves the reaction of 3,5-di-tert-butylbenzoic acid with 1-methylpiperidine in the presence of a coupling agent.
Mécanisme D'action
The mechanism of action of 1-Methylpiperidin-3-yl 3,5-di-tert-butylbenzoate is not fully understood, but it is believed to act by inhibiting certain enzymes or receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This activity suggests that it may have potential as a treatment for Alzheimer's disease. It has also been shown to bind to dopamine receptors, which suggests that it may have potential as a treatment for Parkinson's disease.
Biochemical and Physiological Effects:
1-Methylpiperidin-3-yl 3,5-di-tert-butylbenzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, as mentioned earlier. It has also been shown to have antioxidant activity, which suggests that it may have potential as a treatment for oxidative stress-related diseases. Additionally, it has been shown to have anti-inflammatory activity, which suggests that it may have potential as a treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-Methylpiperidin-3-yl 3,5-di-tert-butylbenzoate is its potential as a drug candidate for the treatment of various diseases. It has been shown to have promising activity against Alzheimer's disease and Parkinson's disease, which are currently incurable. Additionally, it has potential applications in organic synthesis and material science. However, one of the limitations of 1-Methylpiperidin-3-yl 3,5-di-tert-butylbenzoate is its relatively low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-Methylpiperidin-3-yl 3,5-di-tert-butylbenzoate. One direction is to further investigate its potential as a drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential applications in other scientific fields, such as organic synthesis and material science. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.
Méthodes De Synthèse
The synthesis of 1-Methylpiperidin-3-yl 3,5-di-tert-butylbenzoate involves the reaction of 3,5-di-tert-butylbenzoic acid with 1-methylpiperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place at room temperature and under an inert atmosphere. The resulting product is then purified using column chromatography to obtain pure 1-Methylpiperidin-3-yl 3,5-di-tert-butylbenzoate.
Applications De Recherche Scientifique
1-Methylpiperidin-3-yl 3,5-di-tert-butylbenzoate has potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, it has been studied as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In organic synthesis, it has been used as a building block for the synthesis of various compounds. In material science, it has been studied for its potential application as a liquid crystal material.
Propriétés
Formule moléculaire |
C21H33NO2 |
|---|---|
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
(1-methylpiperidin-3-yl) 3,5-ditert-butylbenzoate |
InChI |
InChI=1S/C21H33NO2/c1-20(2,3)16-11-15(12-17(13-16)21(4,5)6)19(23)24-18-9-8-10-22(7)14-18/h11-13,18H,8-10,14H2,1-7H3 |
Clé InChI |
LIXBXGQITYSGOE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2CCCN(C2)C)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2CCCN(C2)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4-dichloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294917.png)



![1-[Benzyl(methyl)amino]propan-2-yl 4-fluorobenzoate](/img/structure/B294924.png)


![3-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294929.png)



![N-[2-(2-{4-(benzyloxy)-3-nitrobenzylidene}hydrazino)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B294936.png)
![N-[2-[(2Z)-2-[1-(2-cyanoethyl)-2-oxoindol-3-ylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide](/img/structure/B294937.png)